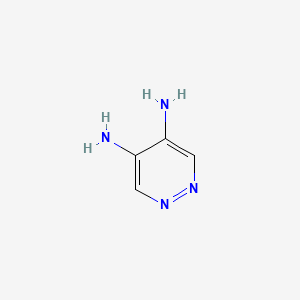

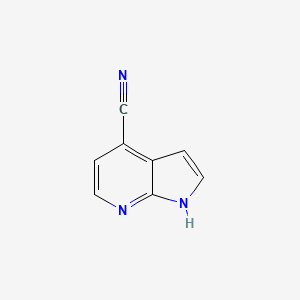

Pyridazine-4,5-diamine

Vue d'ensemble

Description

Pyridazine-4,5-diamine is a compound with the CAS Number: 28682-70-4 and a molecular weight of 110.12 . It is a solid substance .

Synthesis Analysis

The synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Chemical Reactions Analysis

The first synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This reaction scheme represents an attractive methodology for the synthesis of novel fused pyridazine derivatives .Physical And Chemical Properties Analysis

Pyridazine-4,5-diamine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis of Substituted Pyridazine Diamines : Pyridazine-4,5-diamine derivatives, such as N6-alkylated pyridazine-3,6-diamines, are synthesized using Buchwald protocol, which is significant in medicinal chemistry. These compounds are obtained by selective Suzuki or Negishi transformations, highlighting their synthetic versatility (Wlochal & Bailey, 2015).

Polyimides Derived from Pyridazine : Pyridazine-containing diamines are used to synthesize polyimides, which exhibit excellent thermal resistance, good mechanical properties, and high refractive indices. This application is significant in materials science, particularly in creating strong, flexible, and thermally stable polymers (Guan et al., 2014).

Heterocyclic Chemistry Applications : Pyridazine derivatives are used to create various heterocycles, such as 1,2,3-triazolo-fused pyrazines and pyridazines, which have applications in medicinal chemistry, such as c-Met inhibition and GABAA modulating activity, as well as in the development of fluorescent probes and polymers (Hoffman & Schoffstall, 2022).

Synthesis of High Refractive Polyimides : Pyridazine derivatives are used in the synthesis of aromatic polyimides that show high thermal stability and good optical transparency. These materials have potential applications in optics due to their high refractive indices and low birefringence (You et al., 2009).

Coordination Frameworks Involving Pyridazine : Pyridazine is used in designing 3D coordination frameworks involving silver(I) ions. These frameworks demonstrate unique binding modes and are relevant in the field of coordination chemistry (Domasevitch et al., 2007).

Chemistry of Pyridazinones : Pyridazinones, closely related to pyridazine derivatives, are explored for various functional group transformations in organic synthesis. This aspect of pyridazine chemistry is significant for developing novel synthetic methodologies (Kang et al., 2018).

Safety And Hazards

Orientations Futures

Recent advances in the chemistry of pyridazine have demonstrated the practical significance of these compounds . The modern synthetic approaches to pyridazine derivatives are described in detail, analyzed, and classified according to the precursor molecules involved in ring closure . Particular attention is given to the application of some pyridazine derivatives as pharmaceuticals, optical materials, and ligands for catalysis .

Propriétés

IUPAC Name |

pyridazine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7)(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCNSKOONFXROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557538 | |

| Record name | Pyridazine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazine-4,5-diamine | |

CAS RN |

28682-70-4 | |

| Record name | Pyridazine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)